molecular formula C7H6N2O2 B6270346 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 2384586-60-9

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6270346
CAS No.: 2384586-60-9
M. Wt: 150.13 g/mol
InChI Key: UQHPSUCLJMVXJB-UHFFFAOYSA-N
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Description

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a cyano group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the condensation of a cyanoacetate derivative with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nature of the substituent .

Scientific Research Applications

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a cyano and a carboxylic acid group allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

2384586-60-9

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-cyano-1-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C7H6N2O2/c1-9-4-5(7(10)11)2-6(9)3-8/h2,4H,1H3,(H,10,11)

InChI Key

UQHPSUCLJMVXJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C#N)C(=O)O

Purity

95

Origin of Product

United States

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